molecular formula C20H14F3N5O2 B2573562 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852440-20-1

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2573562
CAS No.: 852440-20-1
M. Wt: 413.36
InChI Key: OVTMSPNNJOWCRF-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound belongs to the family of pyrazolopyrimidines, known for their diverse biological activities and applications

Mechanism of Action

Target of Action

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide primarily targets protein tyrosine kinases (PTKs) . These enzymes can be categorized based on their location as membrane-bound receptor tyrosine kinases (RTKs) or cytoplasmic non-receptor tyrosine kinases (NRTKs) . PTKs play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

This compound is a kinase inhibitor that mimics the hinge region binding interactions in kinase active sites . It exploits the similarities in kinase ATP sites to direct its activity and selectivity to multiple oncogenic targets . This interaction results in the inhibition of the kinase, thereby disrupting the phosphorylation of tyrosine residues in proteins .

Biochemical Pathways

The compound this compound affects several biochemical pathways. For instance, it can inhibit the HGF/cMET signalling cascade, which can stimulate downstream pathways implicated in cancer progression, such as PI3K/AKT, JAK/STAT, RAS/MAPK and SRC . These pathways are responsible for regulating proliferation, invasion, metastasis and other hallmarks of cancer .

Result of Action

The action of this compound results in significant molecular and cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis . Moreover, it can increase the caspase-3 level, a crucial mediator of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The synthesis typically begins with the condensation of appropriate substituted hydrazines and beta-diketones to form the pyrazole ring. This is followed by cyclization with guanidine derivatives under acidic or basic conditions to yield the pyrazolopyrimidine core.

  • Substitution Reaction: The acylation of the pyrazolopyrimidine intermediate with 4-(trifluoromethyl)aniline in the presence of acetic anhydride results in the final product.

Industrial Production Methods:

Industrial synthesis may employ similar pathways but optimized for large-scale production. High-pressure reactors and continuous flow systems are used to enhance yield and efficiency. Safety protocols are strictly followed to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Under specific conditions, the compound can undergo oxidation, primarily affecting the phenyl rings.

  • Reduction: Hydrogenation reactions can reduce certain double bonds within the structure, altering its chemical properties.

  • Substitution: The trifluoromethyl group can be a site for nucleophilic substitution reactions, leading to derivatives with varied biological activities.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, dichromate

  • Reducing Agents: Palladium on carbon with hydrogen gas

  • Substitution Reagents: Organolithium or Grignard reagents

Major Products:

  • Oxidation typically yields quinones or other oxidized aromatic derivatives.

  • Reduction can lead to more saturated analogs of the original compound.

  • Substitution yields structurally modified compounds with potential new applications.

Scientific Research Applications

Chemistry:

The compound is used as a precursor in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, which have applications in material science and catalysis.

Biology:

In biological studies, derivatives of this compound have been investigated for their enzyme inhibitory properties, affecting enzymes like kinases and phosphodiesterases.

Medicine:

Pharmacologically, the compound and its analogs show promise as anti-inflammatory, anticancer, and antiviral agents. Their ability to inhibit specific enzymes makes them potential candidates for drug development.

Industry:

In the industrial sector, these compounds are used as intermediates in the production of specialty chemicals, including dyes and pigments.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-d]pyrimidine

  • 4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • N-(4-(trifluoromethyl)phenyl)acetamide derivatives

The combination of these structural elements in 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide results in a compound with a unique profile of chemical reactivity and biological activity.

There you go—a detailed dive into the chemistry and applications of this intriguing compound

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)13-6-8-14(9-7-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMSPNNJOWCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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